N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core, a thiazole ring, and a phenethyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step reactions. One common approach is the condensation of anthranilic acid with isothiocyanates to form the quinazolinone core, followed by the introduction of the thiazole ring through cyclization reactions. The phenethyl group is then attached via nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives.
Substitution: The phenethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, each with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes such as dihydrofolate reductase, while the thiazole ring can interact with various receptors and ion channels. These interactions lead to the modulation of cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4-one: Shares the quinazolinone core but lacks the thiazole ring and phenethyl group.
Thiazole Derivatives: Contain the thiazole ring but differ in the attached functional groups and overall structure.
Uniqueness
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is unique due to its combination of a quinazolinone core, thiazole ring, and phenethyl group, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
896699-38-0 |
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Molecular Formula |
C21H19N5OS2 |
Molecular Weight |
421.54 |
IUPAC Name |
N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
RPMFCIVBQUZGQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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